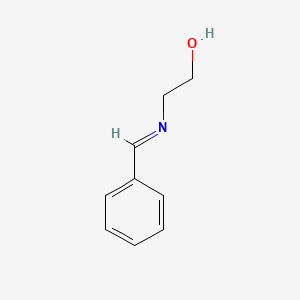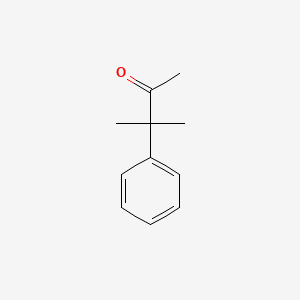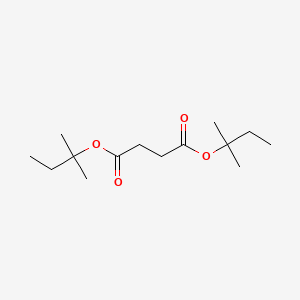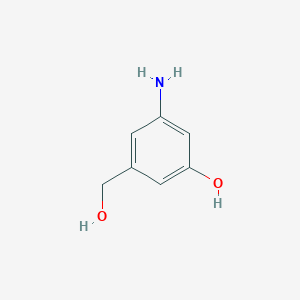
4,4,6,6-Tetramethylazepan-2-one
Overview
Description
4,4,6,6-Tetramethylazepan-2-one is a six-membered cyclic amide. It has a CAS Number of 77729-42-1 and a molecular weight of 169.27 . The IUPAC name for this compound is 4,4,6,6-tetramethyl-2-azepanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO/c1-9(2)5-8(12)11-7-10(3,4)6-9/h5-7H2,1-4H3,(H,11,12) . This indicates that the compound has a cyclic structure with two methyl groups attached to the 4th and 6th carbon atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.27 .Scientific Research Applications
Synthesis of Novel Heterocycles : 4H-tetrazolo[1,5-a][1]benzazepines were synthesized using azidophenylcyanomethyl compounds, which were obtained from 2-azidobenzaldehyde through Baylis-Hillman adducts, acetylation, and nucleophilic substitution by cyanide (Lee et al., 2003).
Peptide Mimetics : A series of 4-amino-tetrahydro-2-benzazepin-3-one derivatives were prepared as tetrapeptide mimetics. Their conformational properties were studied through NMR spectroscopy and molecular modeling, revealing that most adopt extended conformations (Rompaey et al., 2006).
Regioselectivity in Drug Synthesis : The regioselectivity of cyclization reaction of certain thiourea compounds was studied, emphasizing the importance of confirming the structure of synthesized compounds in drug creation. This study used modern physical and physico-chemical research methods (Perekhoda et al., 2017).
Anticancer Activity : The synthesis of 4-tetrazolyl-3,4-dihydroquinazoline derivatives via a one-pot sequential reaction demonstrated potential in inhibiting breast cancer cells, indicating broad applications for synthesis and medicinal chemistry (Xiong et al., 2022).
Atropisomeric Compounds : A study focused on the synthesis and resolution of 4,4,6,6-tetramethyl-4H,6H-pyrrolo[1,2-a][4,1] benzoxazepine-1,10-dicarboxylic acid, highlighting its potential as a structurally rigid member of the atropisomeric 1-arylpyrrole family (Faigl et al., 2010).
Safety and Hazards
The safety information for 4,4,6,6-Tetramethylazepan-2-one includes several precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to various safety measures to be taken while handling the compound.
properties
IUPAC Name |
4,4,6,6-tetramethylazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(2)5-8(12)11-7-10(3,4)6-9/h5-7H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBTYHZXWFDVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NCC(C1)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506988 | |
| Record name | 4,4,6,6-Tetramethylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77729-42-1 | |
| Record name | 4,4,6,6-Tetramethylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B3057137.png)
![ethyl 2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3057138.png)
![Ethyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3057139.png)










